molecular formula C16H19N3O3S B2885184 2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide CAS No. 2034420-86-3

2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B2885184
CAS No.: 2034420-86-3
M. Wt: 333.41
InChI Key: GXFALTFNNSRLDR-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include ethyl tetrahydropyran-4-carboxylate, potassium hydroxide, and tetrahydrofuran . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The benzamide moiety can undergo substitution reactions, where the amide group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus pentachloride.

Scientific Research Applications

2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar compounds include those with related structures, such as other benzamide derivatives or oxadiazole-containing molecules. Compared to these compounds, 2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide may offer unique advantages in terms of stability, reactivity, or specificity for certain targets. Examples of similar compounds include:

Biological Activity

The compound 2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C15H18N4O2S
  • Molecular Weight : 318.39 g/mol
  • IUPAC Name : this compound

This compound features a benzamide core with a methylsulfanyl group and an oxadiazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, a series of benzamides with oxadiazole moieties were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that certain derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .

Table 1: Cytotoxic Activity of Related Compounds

Compound IDCell Line TestedIC50 (µM)Reference
10aJurkat (Bcl-2)<10
10bA-431 (skin cancer)<15
10cU251 (glioblastoma)<20

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity. A study on thiazole-bearing compounds indicated that structural modifications could enhance their efficacy against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was crucial for enhancing antibacterial activity .

Table 2: Antimicrobial Efficacy of Related Compounds

Compound IDBacteria TestedZone of Inhibition (mm)Reference
43aStaphylococcus aureus15
43bEscherichia coli12

The biological activity of This compound is likely attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that the compound may bind effectively to proteins involved in cancer cell proliferation and survival pathways. For example, interactions with Bcl-2 proteins have been noted in related compounds, suggesting a mechanism involving apoptosis induction .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    A recent study synthesized a series of oxadiazole-containing benzamides and tested them against various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than doxorubicin in Jurkat cells, indicating a potential alternative for cancer therapy .
  • Research on Antimicrobial Properties :
    Another investigation focused on the antimicrobial effects of thiazole derivatives similar to the target compound. Results showed that modifications in the thiazole ring led to enhanced activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural diversity in developing effective antimicrobial agents .

Properties

IUPAC Name

2-methylsulfanyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-23-13-5-3-2-4-12(13)16(20)17-10-14-18-15(19-22-14)11-6-8-21-9-7-11/h2-5,11H,6-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFALTFNNSRLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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